

# Application Notes and Protocols for NMD670 Clinical Trials

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## Compound of Interest

Compound Name: NMD670

Cat. No.: B12380587

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These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials of **NMD670**, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2] Additionally, this document outlines the protocols for key experiments utilized in these trials to assess the safety and efficacy of the investigational drug. **NMD670** is currently under investigation for the treatment of several neuromuscular disorders, including Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[3]

## Patient Selection Criteria

The selection of appropriate patient populations is critical for the successful evaluation of a new therapeutic agent. The following tables summarize the key inclusion and exclusion criteria for recent and ongoing clinical trials of **NMD670** across different neuromuscular disorders.

### Table 1: Inclusion and Exclusion Criteria for NMD670 Trial in Myasthenia Gravis (NCT06414954)[4]

Criteria	Details
Inclusion	
Age	18 years or older
Diagnosis	Confirmed diagnosis of Myasthenia Gravis (MGFA Class II, III, or IV)
Antibody Status	Documented positive anti-acetylcholine receptor (AChR) or anti-muscle-specific tyrosine kinase (MuSK) antibody test
Physical Capability	Able to swallow tablets
Body Mass Index (BMI)	18 to 35 kg/m <sup>2</sup> , inclusive
Minimum Weight	40 kg
Informed Consent	Capable of and has given signed informed consent
Contraception	Contraceptive use by men and women must be consistent with local regulations
Exclusion	
Medical Conditions	Known medical or psychological conditions that might interfere with study participation, pose additional risks, or confound the results
Clinical Findings	Significant clinical and/or laboratory safety findings that may interfere with the study
Prior Investigational	Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1
Other	Any other condition that, in the opinion of the investigator, would make the patient unsuitable for the study

## **Table 2: Inclusion and Exclusion Criteria for NMD670 Trial in Spinal Muscular Atrophy Type 3 (NCT05794139) [5][6]**

Criteria	Details
Inclusion	
Age	18 to 75 years old
Diagnosis	Clinical diagnosis of Type 3 Spinal Muscular Atrophy (SMA)
Ambulatory Status	Able to walk at least 50 meters without walking aids during the 6-minute walk test at screening
Genetic Confirmation	Genetic confirmation of SMA diagnosis (e.g., homozygous deletion or compound heterozygous deletion and mutation of the SMN1 gene)
SMN2 Gene Copies	3 to 5 copies of the SMN2 gene
Body Mass Index (BMI)	19 to 35 kg/m <sup>2</sup> , inclusive
Contraception	Contraceptive use by men and women must be consistent with local regulations
Informed Consent	Capable of giving signed informed consent
Exclusion	
Prior Surgery/Deformity	Prior surgery or fixed deformity (e.g., scoliosis, contractures) that would restrict the ability to perform study-related tasks
Other Significant Diseases	Presence of other significant diseases that may interfere with the interpretation of study data (e.g., other neuromuscular or muscular diseases)
Clinical Findings	Other significant clinical and/or laboratory safety findings that may interfere with the study
Recent Investigational Drug Use	Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1

Compliance History

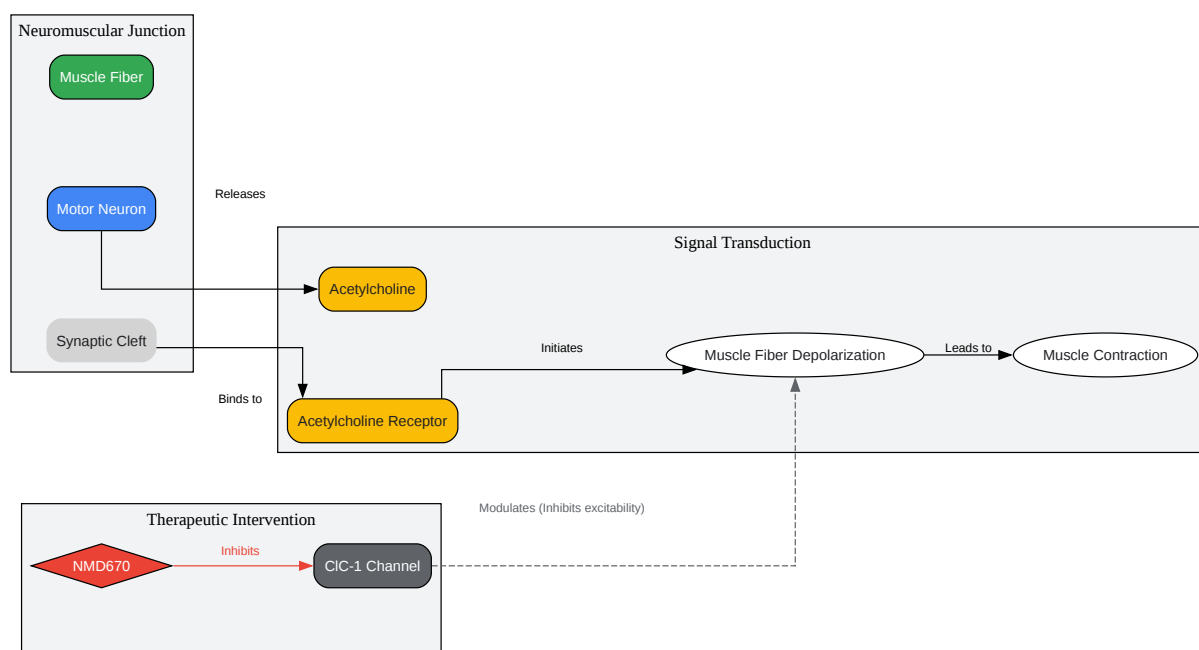
History of poor compliance with relevant SMA therapy

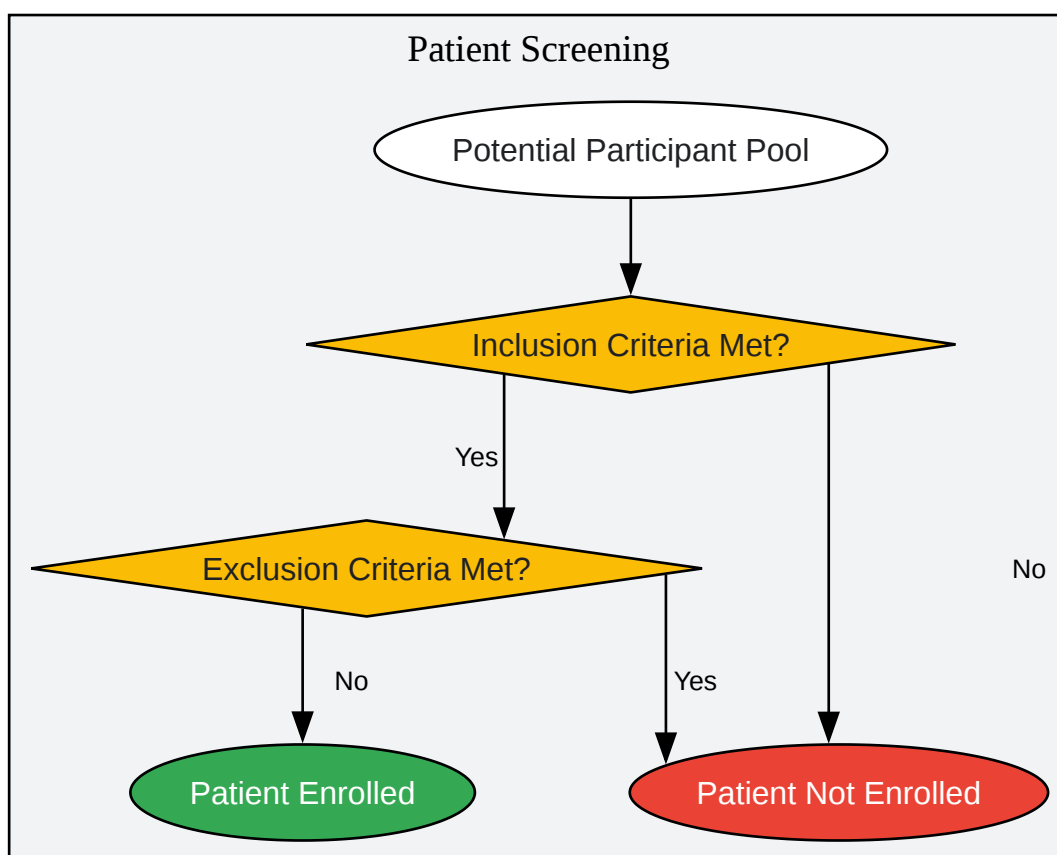
**Table 3: Inclusion and Exclusion Criteria for NMD670 Trial in Charcot-Marie-Tooth Disease (NCT06482437)**

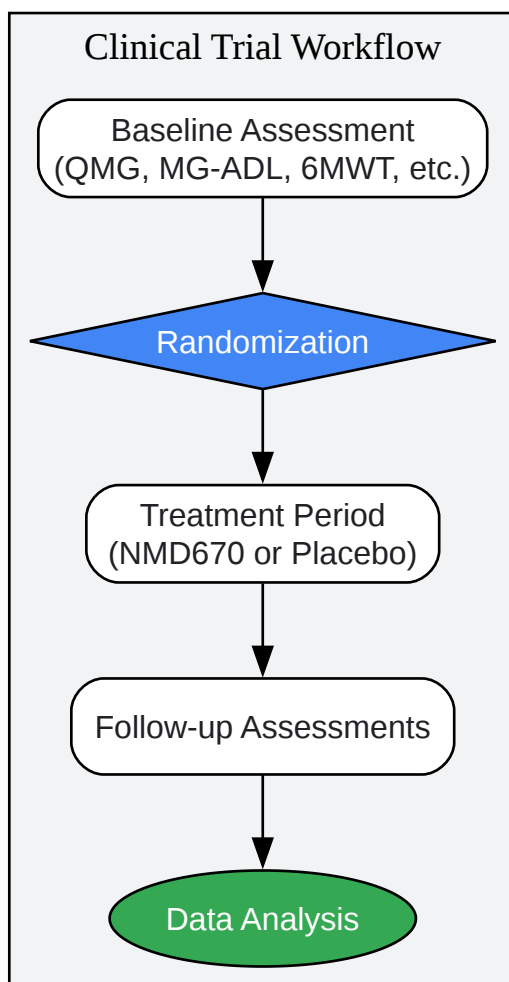
Criteria	Details
Inclusion	
Age	Adults
Diagnosis	Genetically confirmed Charcot-Marie-Tooth Type 1 (CMT1) or Type 2 (CMT2) subtype
Exclusion	
Information not publicly available in detail.	

## Signaling Pathway and Mechanism of Action

**NMD670** is a small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2] In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.[4] The CIC-1 channel plays a role in regulating the excitability of muscle fibers. By inhibiting CIC-1, **NMD670** is thought to amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1]







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## References

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- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of NMD670 in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]



- 3. Myasthenia Gravis Activities of Daily Living (MG-ADL) [mdcalc.com]
- 4. The CIC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
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